Histone H2B-1 -

Histone H2B-1

Catalog Number: EVT-245622
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Histone H2B-1 is classified as a core histone, which are proteins that form the nucleosome core around which DNA is wrapped. It is encoded by specific genes in humans and other eukaryotes. The classification of histones includes several variants (isoforms), with H2B-1 being one of them. These variants can exhibit differences in their amino acid sequences, leading to distinct functional properties and regulatory roles within the cell .

Synthesis Analysis

Methods

The synthesis of histone H2B-1 can be achieved through various methods, including recombinant DNA technology and chemical synthesis. Recombinant methods typically involve expressing the histone gene in bacterial systems, followed by purification processes. Chemical synthesis approaches utilize solid-phase peptide synthesis to create modified histones with specific post-translational modifications.

Technical Details

  1. Recombinant Expression: Histone H2B-1 can be expressed in Escherichia coli or other suitable hosts. The protein is usually produced as a fusion protein to facilitate purification.
  2. Purification: Techniques such as cation exchange chromatography and size exclusion chromatography are employed to isolate pure histone proteins from bacterial lysates .
  3. Chemical Synthesis: Total chemical synthesis allows for precise control over modifications, such as ubiquitination at specific lysine residues (e.g., Lys120). This involves expressing modified versions of histones and using crosslinking agents like dichloroacetone to create stable conjugates .
Molecular Structure Analysis

Structure

Histone H2B-1 has a characteristic structure comprised of a globular domain and flexible N-terminal and C-terminal tails. The globular domain facilitates dimerization with histone H2A to form heterodimers, which then combine with histones H3 and H4 to form the nucleosome core.

Data

The molecular weight of histone H2B-1 is approximately 13 kDa, with a highly basic nature due to its rich lysine and arginine content, which contributes to its interaction with negatively charged DNA . Structural studies using X-ray crystallography have provided insights into its three-dimensional conformation.

Chemical Reactions Analysis

Reactions

Histone H2B-1 undergoes several important chemical reactions that modify its function:

  1. Ubiquitination: The addition of ubiquitin molecules to specific lysine residues (e.g., Lys120) alters chromatin dynamics and gene expression.
  2. Acetylation: Acetylation at lysine residues reduces the positive charge on histones, leading to a more relaxed chromatin structure conducive to transcriptional activation.

Technical Details

The reactions are typically catalyzed by specific enzymes:

  • Ubiquitin ligases facilitate the transfer of ubiquitin from an E2 conjugating enzyme to the target lysine on histone H2B-1.
  • Histone acetyltransferases mediate the acetylation process, impacting chromatin accessibility .
Mechanism of Action

Process

Histone H2B-1 functions primarily through its role in forming nucleosomes, which regulate access to DNA for transcription and replication. Modifications such as ubiquitination can enhance or inhibit these processes based on cellular context.

Data

Research indicates that ubiquitination at Lys120 promotes nucleosome dynamics, facilitating the transition between different chromatin states necessary for active transcription . This modification also plays a role in DNA repair mechanisms by altering chromatin structure to allow access for repair proteins.

Physical and Chemical Properties Analysis

Physical Properties

Histone H2B-1 is soluble in aqueous buffers due to its charged nature. It typically exhibits stability under physiological conditions but may denature under extreme pH or temperature.

Chemical Properties

The chemical properties include:

  • pH Stability: Active within a physiological pH range (approximately 7.0–7.4).
  • Solubility: Highly soluble in buffers containing salts like sodium chloride.
  • Post-translational Modifications: Highly susceptible to various modifications that significantly alter its function .
Applications

Scientific Uses

Histone H2B-1 has numerous applications in scientific research:

  • Gene Regulation Studies: Understanding how modifications affect gene expression.
  • Chromatin Dynamics Research: Investigating how histones influence chromatin structure during cell division and differentiation.
  • Disease Research: Studying aberrant modifications linked to diseases such as cancer.
Structural Dynamics and Conformational Flexibility of Histone H2B-1

Tertiary Structure Analysis in Nucleosome Core Particles (NCPs)

The tertiary structure of H2B-1 within NCPs is defined by a central globular "histone fold" domain flanked by disordered N- and C-terminal tails. This domain comprises three α-helices (α1, α2, α3) connected by loops, forming a handshake dimer with H2A through the hydrophobic L1-L1' interface [1] [9]. In the nucleosome, H2B-1 engages in multivalent interactions:

  • DNA Contacts: The α1 helix and L1/L2 loops bind the minor groove of DNA at superhelical locations (SHLs) -3.5, -2.5, and 5.5, stabilized by salt bridges and hydrogen bonds [4].
  • Inter-Histone Interfaces: The H2B-1 αC helix docks onto the H4 α2 helix, while its N-terminal tail contacts the H2A acidic patch in adjacent nucleosomes [7].
  • Variant-Specific Features: Canonical H2B-1 isoforms (e.g., H2B1C/1E/1F/1G/1I) exhibit minor sequence variations (2–5 residue differences) that alter stability and partner selectivity. For example, mouse H2B-1 S75G reduces dimer-tetramer affinity, impacting nucleosome integrity [1].

Cryo-EM studies reveal that DNA wrapping induces strain in H2B-1, particularly at entry/exit sites (SHLs ±0.5), where partial DNA unwrapping exposes the H2B-1 α3 helix. This facilitates transient interactions with chromatin remodelers like FACT [4] [8].

Millisecond-Microsecond Timescale Dynamics in Core Domains

H2B-1 undergoes conformational exchanges on the μs-ms timescale, critical for nucleosome stability and function. Key dynamic regions include:

  • Dimer-Tetramer Interface: Mutations (e.g., H3 L130A) increase μs-ms dynamics at the H2B-1/H4 interface, promoting octamer "breathing" and H2A-H2B dimer eviction [4] [9].
  • DNA Proximal Regions: Residues near SHLs ±0.5 exhibit elevated mobility due to DNA breathing, detected via methyl-TROSY NMR relaxation experiments [4].
  • Sequence-Dependent Dynamics: Nucleosomes with telomeric or 5S rDNA sequences amplify H2B-1 fluctuations in the α1 helix, correlating with reduced stability [4].

Table 1: Key Dynamic Regions in H2B-1 Core Domain

RegionTimescaleFunctional ImplicationDetection Method
L1 Loop (H2B-1/H2A interface)μs-msDimer eviction during transcriptionMethyl-TROSY NMR
α1 Helix (DNA binding)μs-msDNA unwrapping; remodeler recruitmentPRE NMR, SAXS
αC Helix (H4 interface)μs-msTetramer destabilizationMutational analysis

Solid-State NMR Applications for Site-Specific Dynamic Profiling

Solid-state NMR (ssNMR) resolves site-specific dynamics in H2B-1 within compacted chromatin:

  • Tail Flexibility: The H2B-1 N-terminal tail (residues 1–30) exhibits ns-μs motions, with order parameters (S²) of 0.3–0.6 indicating partial disorder. Phosphorylation at S14 (apoptotic response) reduces S² to 0.2, enhancing tail dissociation from DNA [4] [8].
  • Core Rigidity: The globular domain shows high rigidity (S² > 0.8), except for the α3 helix (S² = 0.65), which transiently detaches during FACT binding [8].
  • DNA Interactions: Cross-polarization ssNMR quantifies dynamics at H2B-1/DNA interfaces. Mg²⁺-induced chromatin compaction immobilizes H2B-1 residues K25-K42, suppressing DNA breathing [4].

ssNMR of nucleosome arrays further identifies dynamical networks linking H2B-1 to H4 and H3, where perturbations propagate across histones via allosteric couplings [4].

Interaction Networks Between H2B-1 and DNA/Histone Partners

H2B-1 engages in a multifaceted interaction network essential for nucleosome integrity:

  • DNA Contacts: 34 residues form direct DNA bonds, primarily via the α1 helix and L1/L2 loops. Mutagenesis of K43 (DNA major groove anchor) reduces DNA affinity by 20-fold [9].
  • Histone Partners:
  • H2A: Hydrophobic packing at the L1-L1' interface (H2B-1 V104/H2A L98) stabilizes the heterodimer. H2B-1 variants like H2BE weaken this interface, altering olfactory gene expression [1] [5].
  • H4: Salt bridges (H2B-1 E102–H4 R78) secure the dimer-tetramer junction. ssNMR shows this interface stiffens upon H4K16 acetylation [7] [8].
  • Chromatin Effectors:
  • FACT: The H2B-1 N-tail binds SPT16’s pAID segment, displacing DNA and exposing histone tails for modifications (e.g., H3K14ac) [8].
  • RNF20/40: This E3 ligase docks onto the H2B-1 αC helix, monoubiquitinating K120 to stimulate H3K4/K79 methylation [6].

Table 2: H2B-1 Interaction Map

PartnerH2B-1 InterfaceFunctionTechnique
DNAα1 helix, L1/L2 loopsNucleosome stabilityCryo-EM, XL-MS
H2AL1 loop, αC helixHeterodimer formationX-ray crystallography
H4αC helixOctamer stabilityssNMR, mutagenesis
FACT (SPT16-pAID)N-terminal tailNucleosome unwrappingCryo-EM, solution NMR
RNF20/40αC helix, C-terminalH2BK120ub depositionChIP-seq, biochemical assays

Protein interaction networks reveal that >80% of H2B-1 residues engage in binding, with interfaces classified as:

  • Conserved: The L1 loop binds H2A universally across variants.
  • Variant-Specific: Testis-specific H2B-1 isoforms lack H4-binding residues, enabling hexasome formation [7].

Properties

Product Name

Histone H2B-1

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